4-Ethynyl-2-methylbenzonitrile
CAS No.:
Cat. No.: VC18087574
Molecular Formula: C10H7N
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 4-ethynyl-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C10H7N/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6H,2H3 |
| Standard InChI Key | ULQCAWOFCVGCEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C#C)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Ethynyl-2-methylbenzonitrile belongs to the benzonitrile family, distinguished by its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1809416-89-4 |
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
The compound’s structure consists of a benzene ring with a nitrile group (-CN) at position 1, a methyl group (-CH₃) at position 2, and an ethynyl group (-C≡CH) at position 4 (Figure 1) . This arrangement creates a planar aromatic system with conjugated π-electrons, which is critical for its optical and electronic properties .
Comparative Analysis with Related Compounds
Compared to its structural analogs, such as 2-methylbenzonitrile (o-tolunitrile), the para-ethynyl substitution in 4-ethynyl-2-methylbenzonitrile introduces additional rigidity and conjugation. For instance, o-tolunitrile (CAS 529-19-1) lacks the ethynyl group, resulting in reduced potential for cross-coupling reactions and limited applications in polymer synthesis . The ethynyl group’s sp-hybridized carbon atoms enhance reactivity toward Sonogashira couplings, enabling the construction of complex architectures .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 4-ethynyl-2-methylbenzonitrile typically involves functionalizing 2-methylbenzonitrile. One approach utilizes palladium-catalyzed cross-coupling reactions to introduce the ethynyl group. For example, a Sonogashira coupling between 4-iodo-2-methylbenzonitrile and trimethylsilylacetylene (TMSA), followed by deprotection, yields the target compound . Alternative methods may employ rhodium-based catalysts, as demonstrated in the polymerization of ethynyl-containing monomers to form conjugated polymers .
Polymerization Applications
In a landmark study, 4-ethynyl-2-methylbenzonitrile was copolymerized with a para-aminoazobenzene chromophore to produce poly[2‐{N‐Methyl‐N‐(4‐(4‐ethynylphenylazo)phenyl)amino}ethyl butyrate] (poly(EAPAB)) . This polymer exhibited:
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Enhanced solubility in chloroform, THF, and dioxane due to flexible amino side chains.
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High thermal stability, with decomposition temperatures exceeding 300°C.
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Nonlinear optical properties, including third-order susceptibility () values comparable to established optical materials.
The polymerization, catalyzed by , proceeded via a chain-growth mechanism, yielding polymers with molecular weights () up to 15,000 Da .
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis Spectroscopy: The ethynyl group contributes to a broad absorption band near 300 nm, associated with π→π* transitions in the aromatic system .
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NMR: Protons on the methyl group resonate at δ 2.5 ppm, while aromatic protons appear as a multiplet between δ 7.2–7.8 ppm .
Applications in Materials Science
Optical Materials
Poly(EAPAB), derived from 4-ethynyl-2-methylbenzonitrile, exhibits optical limiting behavior at 532 nm, making it suitable for laser protection devices . Its nonlinear absorption coefficients () are tunable via side-chain modifications, offering versatility in photonic applications.
Conjugated Polymers
The ethynyl group facilitates the synthesis of polyacetylenes with extended conjugation lengths. These polymers demonstrate:
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Electroluminescence in the visible spectrum.
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Charge-carrier mobility suitable for organic field-effect transistors (OFETs) .
Future Directions
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Optoelectronic Devices: Optimizing poly(EAPAB)’s bandgap for solar cell applications.
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Immunotherapy: Investigating 4-ethynyl-2-methylbenzonitrile derivatives as adenosine receptor antagonists.
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Catalysis: Exploring rhodium and palladium complexes of the compound for cross-coupling reactions.
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